3-Methyl-6-phenylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-6-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-9-15-14-8-7-13(10-16(11)14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
RLZBWKUWVRMUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
3-Methyl-6-phenylimidazo[1,2-A]pyridine exhibits a range of biological activities that make it a subject of interest in pharmacology and toxicology.
1. Carcinogenic Properties:
Research indicates that compounds similar to this compound are implicated in carcinogenic processes. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a related compound, has been shown to form DNA adducts in human tissues and is recognized as a mammary carcinogen in animal models . Studies have demonstrated that dietary exposure to PhIP can lead to elevated levels of DNA adducts, suggesting a mechanism for its carcinogenicity .
2. Neurotoxicity Studies:
The compound has also been investigated for its neurotoxic effects. In experiments involving primary mesencephalic cultures, this compound and its metabolites were found to cross the blood-brain barrier and induce neurotoxic effects similar to known dopaminergic neurotoxicants . This raises concerns regarding the compound's potential impact on neurological health.
Table 1: Summary of Key Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Carcinogenicity | Elevated DNA adduct levels associated with dietary PhIP exposure | Indicates potential risks related to cooked meat consumption |
| Neurotoxicity | Metabolites cross blood-brain barrier; induce oxidative damage | Highlights concerns for neurological health linked to dietary intake |
| Synthesis Methodology | Efficient synthesis via Lewis acid catalysis with broad substrate scope | Supports rapid development of biologically active derivatives |
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 3-methyl-6-phenylimidazo[1,2-a]pyridine and analogous compounds:
Key Observations
Substituent Position Effects :
- The position of substituents (e.g., methyl at C-3 vs. C-6) significantly impacts regioselectivity in reactions. For example, unsubstituted imidazo[1,2-a]pyridines undergo thiolation at C-3, but this site is blocked in this compound, altering reactivity .
- 6-Methyl-2-phenylimidazo[1,2-a]pyridine () demonstrates how regiochemical isomerism affects physical properties despite identical molecular formulas.
Heterocycle Modifications: Replacement of pyridine with thiazole (e.g., 3-methyl-6-phenylimidazo[2,1-b]thiazole) reduces reaction yields (39–46%) compared to pyridine-based analogs . Imidazo[4,5-b]pyridine derivatives (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) exhibit carcinogenicity, underscoring the role of ring fusion patterns in biological activity .
Functional Group Influence :
- Electron-withdrawing groups (e.g., nitrile in 3-methylimidazo[1,2-a]pyridine-6-carbonitrile) alter electronic properties, affecting electrophilic substitution reactions .
- Fluorine substitution (e.g., 6-fluoro-2-phenylimidazo[1,2-a]pyridine) enhances metabolic stability, a critical factor in drug design .
Biological Activity: While this compound lacks direct carcinogenicity data, structural analogs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are potent carcinogens, highlighting the importance of substituents and ring systems .
Biological Activity
3-Methyl-6-phenylimidazo[1,2-A]pyridine (3M6PIP) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the various biological activities associated with this compound, including antimicrobial properties, antitumor effects, and its role in metabolic processes.
1. Antimicrobial Properties
Research indicates that 3M6PIP exhibits antimicrobial activity against various pathogens. A study highlighted that derivatives of imidazo[1,2-a]pyridines, including 3M6PIP, have shown efficacy against bacteria and fungi. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective inhibition |
2. Antitumor Activity
3M6PIP has been investigated for its antitumor properties , particularly in relation to breast cancer. It was noted that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .
Case Study:
In vitro studies on breast cancer cell lines showed that 3M6PIP and its derivatives could reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The observed IC50 values were around 25 µM, indicating potent activity against these cells .
3. Metabolic Pathways
The metabolism of 3M6PIP has been a subject of interest due to its implications in pharmacokinetics. Studies suggest that the compound undergoes rapid metabolism in liver microsomes, leading to short half-lives (<10 min) which may limit its therapeutic efficacy in vivo . This rapid metabolism is attributed to oxidative pathways that degrade the imidazole moiety.
Structure-Activity Relationship (SAR)
The SAR analysis of 3M6PIP derivatives reveals that modifications at the phenyl ring and methyl group significantly influence biological activity. Compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced antimicrobial activity compared to those with electron-donating groups .
| Substituent | Biological Activity | Effectiveness |
|---|---|---|
| Fluoro group | Increased potency | High |
| Methoxy group | Reduced activity | Moderate |
| No substituent | Baseline activity | Low |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-Methyl-6-phenylimidazo[1,2-A]pyridine derivatives?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, halogenated precursors (e.g., 6-bromo or 6-chloro derivatives) can undergo Suzuki-Miyaura coupling with phenylboronic acids under palladium catalysis. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Monitoring reaction progress via HPLC or NMR ensures intermediate purity, while recrystallization or column chromatography improves final yield .
Q. What spectroscopic techniques are essential for characterizing the molecular structure of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : X-ray crystallography confirms core planarity and substituent orientation, as demonstrated for 6-bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridine . Complementary techniques include:
- 1H/13C NMR : Assigns proton environments and carbon connectivity (e.g., distinguishing 3-methyl vs. 6-phenyl groups) .
- FTIR : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
- LC-MS : Validates molecular weight and purity .
Q. What in vitro assays are suitable for preliminary screening of biological activity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Use target-specific assays:
- Antimicrobial : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv (MIC range: 0.05–100 μg/mL) .
- Anticancer : MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) to assess cytotoxicity .
- Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase or carbonic anhydrase inhibition .
Advanced Research Questions
Q. How do halogen substituents (e.g., Br, Cl, F) at the 6-position influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Halogens modulate electronic and steric properties, affecting target binding. For example:
- 6-Bromo : Enhances antimicrobial activity due to increased lipophilicity (logP ~2.5) and membrane penetration .
- 6-Chloro : Improves metabolic stability in pharmacokinetic studies .
- 6-Fluoro : Reduces off-target interactions in mitochondrial receptor assays .
- Comparative data : A study of 6-bromo vs. 6-chloro derivatives showed a 3-fold difference in MIC values against multidrug-resistant TB .
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the imidazo[1,2-a]pyridine core?
- Methodological Answer :
Systematic variation : Synthesize derivatives with substituents at positions 2, 3, and 6 (e.g., methyl, phenyl, nitro groups).
Biological profiling : Compare IC50/MIC values across analogs (e.g., 3-phenyl derivatives show 10× higher enzyme inhibition than 2-methyl ).
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like benzodiazepine receptors .
- Example : A SAR study on 8-chloro-2-(3-nitrophenyl) derivatives revealed that electron-withdrawing groups enhance anti-inflammatory activity .
Q. What experimental strategies address contradictions in reported biological activities of structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Control variables : Standardize assay conditions (e.g., pH, incubation time) to minimize variability .
- Regioisomer analysis : Compare 3-methyl-6-phenyl vs. 6-methyl-3-phenyl analogs to isolate positional effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., anti-TB activity of 34 imidazo[1,2-a]pyridine amides ) to identify trends.
Q. How can researchers design imidazo[1,2-a]pyridine derivatives with improved selectivity for mitochondrial vs. central benzodiazepine receptors?
- Methodological Answer :
- Substituent engineering : Introduce bulky groups (e.g., trifluoromethyl at position 6) to sterically block central receptor binding .
- Pharmacophore mapping : Align derivatives with mitochondrial receptor-specific motifs using QSAR models .
- In vivo validation : Use radioligand displacement assays (e.g., [3H]PK11195 for mitochondrial receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
